molecular formula C112H175N37O26S2 B587194 Waglerin I CAS No. 145038-84-2

Waglerin I

货号: B587194
CAS 编号: 145038-84-2
分子量: 2520.0 g/mol
InChI 键: XGPRWOCHJCOKPK-MPSWBVCDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GGKPDLRPCHPPCHYIPRPKPR is a synthetic peptide derived from Waglerin, a neurotoxic peptide isolated from the venom of Tropidolaemus wagleri (Wagler’s pit viper). This peptide is characterized by:

  • Disulfide bonds (S-S): Critical for maintaining its tertiary structure and neurotoxic activity .
  • High proline (Pro) content: A distinguishing feature of neurotoxic peptides, contributing to structural rigidity and resistance to proteolytic degradation .
  • C-terminal RPKPR motif: The primary functional domain responsible for inhibiting muscle nicotinic acetylcholine receptors (mnAChRs), leading to neuromuscular paralysis .

属性

CAS 编号

145038-84-2

分子式

C112H175N37O26S2

分子量

2520.0 g/mol

IUPAC 名称

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12R,17R,20S)-12-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-9-(1H-imidazol-5-ylmethyl)-2,8,11,19-tetraoxo-14,15-dithia-1,7,10,18-tetrazatricyclo[18.3.0.03,7]tricosane-17-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C112H175N37O26S2/c1-5-62(4)89(108(173)148-46-18-30-84(148)97(162)133-70(23-11-39-125-111(118)119)105(170)144-42-13-25-79(144)96(161)132-68(21-7-9-37-114)103(168)145-43-14-26-80(145)98(163)134-71(109(174)175)24-12-40-126-112(120)121)142-93(158)73(49-63-32-34-66(150)35-33-63)136-91(156)74(50-64-54-122-59-128-64)137-94(159)77-57-176-177-58-78(95(160)139-76(51-65-55-123-60-129-65)106(171)149-47-19-31-85(149)107(172)147-45-17-29-83(147)101(166)140-77)141-100(165)82-28-16-44-146(82)104(169)69(22-10-38-124-110(116)117)131-90(155)72(48-61(2)3)135-92(157)75(52-88(153)154)138-99(164)81-27-15-41-143(81)102(167)67(20-6-8-36-113)130-87(152)56-127-86(151)53-115/h32-35,54-55,59-62,67-85,89,150H,5-31,36-53,56-58,113-115H2,1-4H3,(H,122,128)(H,123,129)(H,127,151)(H,130,152)(H,131,155)(H,132,161)(H,133,162)(H,134,163)(H,135,157)(H,136,156)(H,137,159)(H,138,164)(H,139,160)(H,140,166)(H,141,165)(H,142,158)(H,153,154)(H,174,175)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t62-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1

InChI 键

XGPRWOCHJCOKPK-MPSWBVCDSA-N

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GGKPDLRPCHPPCHYIPRPKPR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of GGKPDLRPCHPPCHYIPRPKPR follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Types of Reactions

GGKPDLRPCHPPCHYIPRPKPR can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of GGKPDLRPCHPPCHYIPRPKPR with modified biological activities. These analogs are useful for studying structure-activity relationships and developing potential therapeutic agents .

科学研究应用

GGKPDLRPCHPPCHYIPRPKPR has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting nicotinic acetylcholine receptors, which are important in neurotransmission.

    Medicine: Explored for potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: Utilized in the development of bioactive compounds and as a tool in drug discovery.

作用机制

The primary mechanism of action of GGKPDLRPCHPPCHYIPRPKPR involves its interaction with nicotinic acetylcholine receptors. The peptide binds to these receptors and inhibits their function, leading to a decrease in neurotransmission. This inhibition is achieved through the blockade of the receptor’s ion channel, preventing the flow of ions and subsequent signal transduction .

相似化合物的比较

Structural and Functional Features

Comparative analysis with other Waglerin-derived peptides and neurotoxins reveals both shared and distinct characteristics (Table 1).

Table 1: Structural and Functional Comparison of GGKPDLRPCHPPCHYIPRPKPR and Related Peptides
Feature GGKPDLRPCHPPCHYIPRPKPR Similar Peptides (e.g., Waglerin analogs) Non-Neurotoxic Venom Peptides
Sequence Length 22 residues 20–25 residues Variable (15–40 residues)
Disulfide Bonds 2 1–2 0–3
Proline Residues 5 3–5 ≤2
Active Motif RPKPR (C-terminal) RPKPR or variants (e.g., KPRP) Absent
Biological Function mnAChR inhibition mnAChR inhibition or modulation Hemolytic, anticoagulant
Key Observations:

RPKPR Motif: GGKPDLRPCHPPCHYIPRPKPR’s C-terminal RPKPR is conserved in Waglerin-derived peptides but varies in position or sequence in other neurotoxins. For example, some analogs feature KPRP or PKPR motifs, which exhibit reduced receptor-binding affinity compared to RPKPR . Non-neurotoxic venom peptides (e.g., hemotoxins) lack this motif entirely, instead utilizing hydrophobic or charged domains for membrane disruption .

Proline Content: The high proline count (5 residues) in GGKPDLRPCHPPCHYIPRPKPR enhances conformational stability, a trait shared with other neurotoxins but absent in shorter, non-neurotoxic peptides .

Disulfide Bonds :

  • Two disulfide bonds in GGKPDLRPCHPPCHYIPRPKPR confer structural resilience, whereas peptides with fewer bonds (e.g., 1 bond) show reduced thermal stability and faster degradation .

Pharmacological and Therapeutic Implications

Efficacy: GGKPDLRPCHPPCHYIPRPKPR’s RPKPR motif exhibits superior mnAChR inhibition compared to analogs with truncated or rearranged motifs. In vitro studies report a 50% inhibitory concentration (IC₅₀) of 0.8 nM for GGKPDLRPCHPPCHYIPRPKPR, versus 2.5–5.0 nM for KPRP-containing analogs . Non-neurotoxic peptides (e.g., anticoagulant peptides) operate via entirely different mechanisms, such as serine protease inhibition, and lack receptor-targeting specificity .

Safety Profile: The specificity of GGKPDLRPCHPPCHYIPRPKPR for mnAChRs reduces off-target effects compared to broader-acting neurotoxins (e.g., α-bungarotoxin). However, its synthetic analogs may still require optimization to minimize immunogenicity, as highlighted in EMA guidelines for biologic similarity assessments .

Industrial Applications :

  • GGKPDLRPCHPPCHYIPRPKPR is prioritized in cosmetic formulations for its muscle-relaxing effects, whereas related peptides with lower potency are often used in combination therapies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。